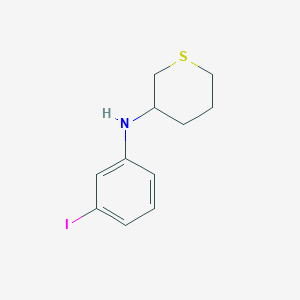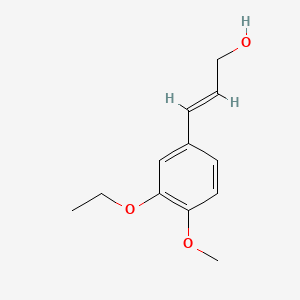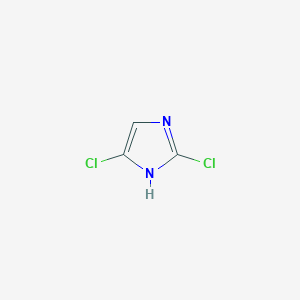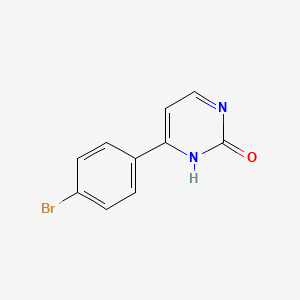
4-(4-Bromophenyl)pyrimidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)pyrimidin-2-ol is a heterocyclic compound that features a pyrimidine ring substituted with a bromophenyl group at the 4-position and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide, followed by oxidation to yield the desired product . Another approach involves the use of 4-bromoacetophenone and formamide under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)pyrimidin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Boronic acids or esters with palladium catalysts under basic conditions.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: 4-(4-Bromophenyl)pyrimidin-2-one.
Reduction: 4-(4-Bromophenyl)pyrimidin-2-methanol.
Coupling: Biaryl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)pyrimidin-2-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound may also interact with bacterial cell walls, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)pyrimidin-2-ol: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylphenyl)pyrimidin-2-ol: Contains a methyl group instead of bromine.
4-(4-Fluorophenyl)pyrimidin-2-ol: Features a fluorine atom in place of bromine.
Uniqueness
4-(4-Bromophenyl)pyrimidin-2-ol is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not facilitate. This can lead to distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
6-(4-bromophenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) |
InChI Key |
MTPSIYYQABCTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 7-(hydroxymethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13553706.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B13553707.png)
![Tert-butyl 4-[(dimethylamino)methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13553712.png)
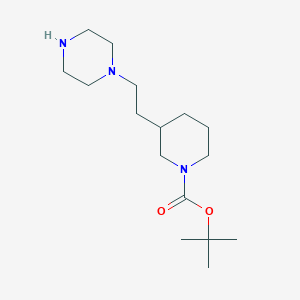



![rac-tert-butyl N-{4-[(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]phenyl}carbamate](/img/structure/B13553749.png)

